16-Diazoestrone
Description
16-Diazoestrone is a steroidal derivative characterized by the introduction of a diazo (-N$_2$) group at the C16 position of the estrone skeleton. The compound is synthesized via diazo-transfer reactions, a method optimized for DNA-encoded chemistry to enhance regioselectivity and yield . Its structural uniqueness lies in the diazo functionality, which enables participation in cycloaddition and cross-coupling reactions, making it a candidate for targeted drug design or biochemical probes. However, its instability under light or thermal conditions necessitates careful handling during synthesis and storage.
Properties
CAS No. |
41164-31-2 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-16-diazo-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20N2O2/c1-18-7-6-13-12-5-3-11(21)8-10(12)2-4-14(13)15(18)9-16(20-19)17(18)22/h3,5,8,13-15,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1 |
InChI Key |
YJAUIRDKHMEUHM-BSXFFOKHSA-N |
SMILES |
CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |
Synonyms |
16-diazoestrone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 16-Imidazolyl Substituted Steroids
Compounds such as 16-imidazolyl substituted steroids share the C16 modification but replace the diazo group with an imidazole ring. Key differences include:
- Reactivity : Imidazolyl derivatives exhibit enhanced stability compared to 16-Diazoestrone, which is prone to decomposition .
- Pharmacological Activity : 16-Imidazolyl steroids demonstrate broad-spectrum activity, including anti-inflammatory and anticancer effects, whereas this compound’s bioactivity remains understudied due to its instability .
Table 1: Key Structural and Functional Comparisons
Heterosteroids with C16 Modifications
Heterosteroids, including sulfur- or oxygen-containing variants, differ in electronic and steric properties:
- Synthetic Accessibility : this compound requires specialized diazo-transfer protocols , whereas heterosteroids like 16-thiaestrone are synthesized via nucleophilic substitution .
- Biological Targets: Heterosteroids often target hormone receptors (e.g., estrogen receptors), but this compound’s diazo group may enable covalent binding to non-receptor biomolecules, a property less explored in analogues .
Conjugated Estrogen Derivatives
Patent-protected conjugated estrogens (e.g., equilin derivatives) prioritize chemical purity and standardized compositions for therapeutic use . In contrast, this compound’s research focus is on its synthetic utility rather than hormonal activity.
Table 2: Stability and Application Profiles
| Compound Class | Primary Use | Stability Challenges |
|---|---|---|
| This compound | Chemical probes | Photodegradation, thermal decay |
| Conjugated Estrogens | Hormone replacement therapy | Oxidation, impurity control |
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